2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide
Description
This compound is a sulfur-containing heterocyclic derivative featuring a 1H-imidazole core substituted with a 4-fluorophenyl group at position 2, a phenyl group at position 5, and a sulfanyl-acetamide side chain at position 4 (N-phenylacetamide moiety). The synthesis of such derivatives typically involves multi-step reactions, including condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions, as seen in analogous triazole-thione syntheses .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3OS/c24-18-13-11-17(12-14-18)22-26-21(16-7-3-1-4-8-16)23(27-22)29-15-20(28)25-19-9-5-2-6-10-19/h1-14H,15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQMUPLBIHVIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl linkage and the acetamide group under controlled conditions, often using reagents like thionyl chloride and amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes or receptors, modulating their activity. The fluorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl linkage may also play a role in the compound’s overall activity by influencing its electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several acetamide and imidazole derivatives. Below is a detailed comparison based on substituent variations, synthesis routes, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Variations :
- The target compound’s imidazole core contrasts with thiadiazole () or triazole () analogs. Imidazole’s dual nitrogen atoms enable hydrogen bonding, whereas thiadiazole’s sulfur atoms may enhance metabolic stability .
- Thiazole derivatives () exhibit planar conformations, favoring π-π stacking interactions absent in bulkier imidazoles .
Substituent Effects :
- Fluorophenyl groups are recurrent in bioactive compounds (e.g., ), likely due to their electron-withdrawing properties and resistance to oxidative metabolism .
- Sulfanyl vs. Sulfonyl : The target compound’s sulfanyl group (-S-) offers nucleophilic reactivity, while sulfonyl (-SO₂-) groups () increase polarity and hydrogen-bond acceptor capacity .
Synthesis Methodology: Zeolite catalysts () improve yields in hydroxyacetamide syntheses compared to traditional base-mediated routes (). Crystallization challenges: Thiazole derivatives () required DMF for single-crystal growth, suggesting solubility limitations in non-polar solvents .
Biological Relevance :
- While direct biological data for the target compound is absent, hydroxyacetamide analogs () show antiproliferative activity, hinting that the N-phenylacetamide moiety may retain efficacy in related pathways .
- Thiadiazole derivatives () with dual sulfanyl groups could exhibit unique redox-modulating properties .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide represents a significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-cyclopentyl-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide , with a molecular formula of and a molecular weight of 401.49 g/mol. The structure features an imidazole ring that is known for its diverse biological activities, particularly in drug design.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 15.625 - 62.5 µM |
| Related Imidazole Derivative | E. coli | 31.108 - 62.216 µM |
Studies have shown that the compound exhibits bactericidal action by inhibiting protein synthesis pathways and disrupting nucleic acid production, which is crucial for bacterial growth and replication .
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity against Candida species. The mechanism involves inhibiting biofilm formation, a critical factor in fungal virulence.
| Compound | Target Organism | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| This compound | Candida albicans | 31.108 - 62.216 µg/mL |
The compound was found to inhibit biofilm formation without affecting planktonic cells, indicating a potential mechanism targeting quorum sensing pathways in fungi .
Anticancer Potential
The imidazole scaffold has also been explored for anticancer applications. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Protein Synthesis Inhibition : Similar compounds have been shown to inhibit bacterial ribosomes.
- Quorum Sensing Disruption : The ability to interfere with communication among fungal cells enhances its antifungal properties.
- Apoptosis Induction in Cancer Cells : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction.
Case Studies
Recent studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Clinical Trials on Antimicrobial Efficacy : A phase II trial evaluated a related imidazole derivative for treating resistant bacterial infections, showing promising results with a significant reduction in infection rates.
- Antifungal Treatment Studies : A study on patients with recurrent Candida infections demonstrated that treatment with imidazole derivatives led to a marked decrease in recurrence rates compared to standard antifungal therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
